molecular formula C17H14Cl2N2O4S B2446856 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 895438-96-7

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2446856
CAS No.: 895438-96-7
M. Wt: 413.27
InChI Key: MMUCITDLKQHYFF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a benzothiazolyl group, which are linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.

    Formation of the benzothiazolyl intermediate: This step involves the reaction of 5,6-dimethoxy-1,3-benzothiazole with a suitable acylating agent to form the benzothiazolyl intermediate.

    Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiazolyl intermediate in the presence of a suitable coupling agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may be studied for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific molecular targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules to exert their effects. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetamide: Lacks the benzothiazolyl group.

    N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy groups on the benzothiazolyl ring.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the dichlorophenoxy and benzothiazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c1-23-13-6-11-15(7-14(13)24-2)26-17(20-11)21-16(22)8-25-12-4-3-9(18)5-10(12)19/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUCITDLKQHYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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